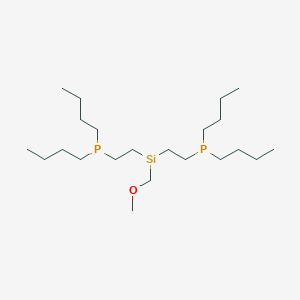![molecular formula C15H24O2Si B14414077 2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- CAS No. 82027-27-8](/img/structure/B14414077.png)
2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- is a complex organic compound with the molecular formula C16H26O2Si. This compound is characterized by the presence of a butanone backbone, a phenyl group, and a trimethylsilyl group. It is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- typically involves the reaction of 3,3-dimethyl-2-butanone with phenylmagnesium bromide, followed by the addition of trimethylsilyl chloride. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- exerts its effects involves the interaction of its functional groups with molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-2-butanone: A simpler ketone with similar structural features but lacking the phenyl and trimethylsilyl groups.
2-Butanone: A basic ketone structure without the additional functional groups.
Phenyltrimethylsilane: Contains the phenyl and trimethylsilyl groups but lacks the butanone backbone.
Uniqueness
2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of the trimethylsilyl group provides protection during synthetic reactions, while the phenyl group enhances its chemical properties.
This detailed article provides a comprehensive overview of 2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- and its significance in various fields of scientific research
Propiedades
Número CAS |
82027-27-8 |
|---|---|
Fórmula molecular |
C15H24O2Si |
Peso molecular |
264.43 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-phenyl-1-trimethylsilyloxybutan-2-one |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)14(16)13(17-18(4,5)6)12-10-8-7-9-11-12/h7-11,13H,1-6H3 |
Clave InChI |
WXDKJIXWHTXCIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(C1=CC=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


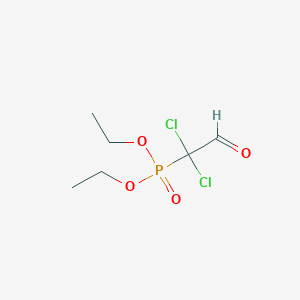
![Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate](/img/structure/B14414013.png)
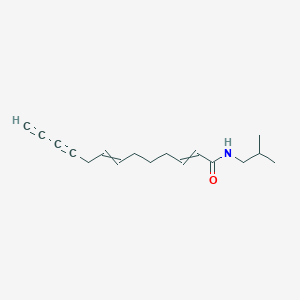

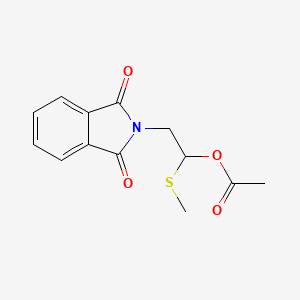
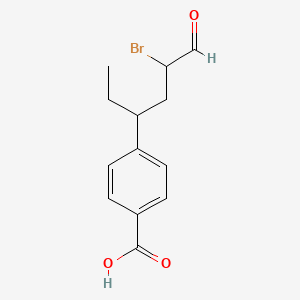
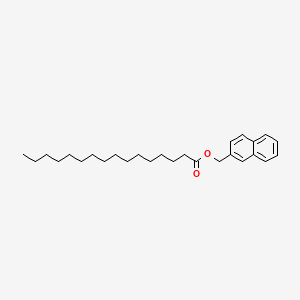


![3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile](/img/structure/B14414054.png)
![7-Ethoxy-7-methylbicyclo[2.2.1]heptane](/img/structure/B14414058.png)

